molecular formula C8H10N4 B14612395 3,6-Dimethyl-3,4,5,6-tetrahydropyridazine-3,6-dicarbonitrile CAS No. 57542-24-2

3,6-Dimethyl-3,4,5,6-tetrahydropyridazine-3,6-dicarbonitrile

Cat. No.: B14612395
CAS No.: 57542-24-2
M. Wt: 162.19 g/mol
InChI Key: HTIMRESCRXTVBE-UHFFFAOYSA-N
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Description

3,6-Dimethyl-3,4,5,6-tetrahydropyridazine-3,6-dicarbonitrile is a heterocyclic compound that features a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-3,4,5,6-tetrahydropyridazine-3,6-dicarbonitrile typically involves cyclization reactions. One common method involves the reaction of appropriate dicarbonitrile precursors with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the tetrahydropyridazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-3,4,5,6-tetrahydropyridazine-3,6-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

3,6-Dimethyl-3,4,5,6-tetrahydropyridazine-3,6-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-3,4,5,6-tetrahydropyridazine-3,6-dicarbonitrile involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    3,4,5,6-Tetrahydropyridazine: This compound shares the tetrahydropyridazine ring but lacks the dimethyl and dicarbonitrile substituents.

    1,2,3,6-Tetrahydropyridine: Another similar compound with a different arrangement of nitrogen atoms and substituents.

Uniqueness

3,6-Dimethyl-3,4,5,6-tetrahydropyridazine-3,6-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dicarbonitrile groups enhance its reactivity and potential for forming diverse derivatives.

Properties

CAS No.

57542-24-2

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

3,6-dimethyl-4,5-dihydropyridazine-3,6-dicarbonitrile

InChI

InChI=1S/C8H10N4/c1-7(5-9)3-4-8(2,6-10)12-11-7/h3-4H2,1-2H3

InChI Key

HTIMRESCRXTVBE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(N=N1)(C)C#N)C#N

Origin of Product

United States

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